beta-D-Glucose pentaacetate
Overview
Description
Beta-D-Glucose pentaacetate (BDGPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a pentaacetate derivative of beta-D-glucose and has been used in in vivo and in vitro studies.
Scientific Research Applications
Oil Spill Recovery
A β-D-glucose pentaacetate derivative has been developed and used in oil spill recovery . This compound can efficiently solidify oil into oleogel at room temperature within one minute . It can selectively solidify oil into opaque oleogel in less than a minute when it is dissolved in CHCl3 . The opaque oleogel can be easily scooped out of the aqueous surface with a spoon at room temperature . This compound has potential and promising prospects in applications in oil spill recovery .
Spectroscopic Techniques
α-D (+)-Glucose pentaacetate is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational circular dichroism (VCD) .
Gas Chromatography
It has been used as a standard in the analysis of monosaccharide and polysaccharide components by gas chromatography .
Biochemical Reactions
β-D-Glucose Pentaacetate is used in biochemical reactions .
Pharmaceutical Intermediate
It is also used as an active pharmaceutical intermediate .
Insulin Release
Further, it is used to stimulate insulin release in rat pancreatic islets .
Mechanism of Action
Target of Action
Beta-D-Glucose Pentaacetate primarily targets pancreatic islets, specifically the beta cells . These cells play a crucial role in the regulation of glucose metabolism by secreting insulin, a hormone that lowers blood glucose levels .
Mode of Action
Beta-D-Glucose Pentaacetate interacts with its targets by stimulating insulin release . This interaction results in an increased secretory response to L-leucine, an essential amino acid .
Biochemical Pathways
The compound affects the glucose metabolism pathway, leading to an increase in insulin secretion . This effect is achieved through the closure of ATP-sensitive K+ channels in the plasma membrane, which depolarizes the beta cells, stimulates Ca2+ influx, and increases the cytosolic concentration of free Ca2+ . This process triggers the exocytosis of insulin granules .
Result of Action
The primary molecular effect of Beta-D-Glucose Pentaacetate’s action is the increased secretion of insulin . This leads to a decrease in blood glucose levels, which is beneficial for both diabetic and normal rats .
Action Environment
The action of Beta-D-Glucose Pentaacetate can be influenced by various environmental factors. For instance, the presence of L-leucine enhances the compound’s ability to stimulate insulin secretion . Additionally, the compound’s anomerization, a process that involves the interconversion between different anomeric forms, can be promoted by imidazole in both organic solutions and solid state at room temperature .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose pentaacetate | |
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Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
454.00 to 456.00 °C. @ 760.00 mm Hg | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 18 °C | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
604-69-3, 3891-59-6 | |
Record name | β-D-Glucose pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-D-Glucose pentaacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |
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Record name | β-D-glucose pentaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |
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Record name | .BETA.-D-GLUCOSE PENTAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |
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Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the mechanism of action of β-D-Glucose pentaacetate on insulin secretion?
A1: β-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic islets, particularly in the presence of low glucose concentrations [, ]. While the exact mechanism is not fully elucidated, research suggests a dual mode of action. Firstly, the compound seems to interact with a stereospecific receptor on pancreatic β-cells, with a preference for the configuration at the C1 position, shared by β-D-glucose pentaacetate and α-L-glucose pentaacetate []. Secondly, the metabolic response to the glucose moiety of the ester also appears to play a role []. This is supported by the observation that β-D-glucose pentaacetate increases the ratio of D-[U-14C]glucose oxidation to D-[5-3H]glucose utilization, indicating an impact on glucose metabolism [].
Q2: Can you describe the structural characteristics of β-D-Glucose pentaacetate?
A2: β-D-Glucose pentaacetate (C16H22O11) is a derivative of β-D-glucose where all five hydroxyl groups are acetylated. Its molecular weight is 390.34 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they confirm the structure through standard characterization techniques such as MS, 1H NMR, and 13C NMR [].
Q3: Are there any known applications of β-D-Glucose pentaacetate beyond its potential as an insulinotropic agent?
A3: β-D-Glucose pentaacetate has been investigated for its potential use as a food additive. Studies explored its subacute toxicity [] and absorption, and metabolism [] to assess its safety and suitability for food applications.
Q4: What methods are used to synthesize β-D-Glucose pentaacetate?
A4: β-D-Glucose pentaacetate can be synthesized through various methods. One approach utilizes the reaction of phenolic aglycones with acetobromo-α-D-glucose or β-D-glucose pentaacetate []. Another method involves the lipase-catalyzed hydrolysis of β-D-glucose pentaacetate, allowing for the preparation of other glucose esters like glucose-2,3,4,6-tetraacetate, glucose triacetate, and glucose-4,6-diacetate [].
Q5: Is there any research on the environmental impact of β-D-Glucose pentaacetate?
A5: Currently, the provided research articles do not provide information regarding the environmental impact and degradation of β-D-Glucose pentaacetate [, , , , , , , , , , ]. Further research is needed to understand its potential ecological effects and explore strategies for mitigation.
Q6: Has β-D-Glucose pentaacetate been studied using computational chemistry approaches?
A6: The provided research papers do not offer insights into the use of computational chemistry and modeling, such as simulations, calculations, or QSAR models, for studying β-D-Glucose pentaacetate [, , , , , , , , , , ]. Utilizing such techniques could be beneficial for exploring its interactions with target receptors, understanding its structure-activity relationship, and potentially designing novel derivatives with improved efficacy and safety profiles.
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